Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide on trans-R-138727MP: A Potent, Irreversible P2Y12 Receptor Antagonist
Introduction
In the landscape of antiplatelet therapy, the P2Y12 receptor stands out as a pivotal target for mitigating the risks of thrombotic events, particularly in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[1][2][3] This G protein-coupled receptor, predominantly expressed on the surface of platelets, plays a central role in the amplification of platelet activation and the subsequent formation of stable thrombi.[2][3][4] The development of P2Y12 receptor antagonists has been a cornerstone of modern cardiovascular medicine.[1][5] Among these, the thienopyridine class of drugs has seen significant evolution, leading to agents with improved efficacy and more predictable pharmacodynamic profiles.
This technical guide provides a comprehensive overview of trans-R-138727MP, the active metabolite of the third-generation thienopyridine prodrug, prasugrel.[6][7][8] We will delve into the intricate mechanism of action, the pharmacological profile, and the key experimental methodologies used to characterize this potent antagonist. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important antiplatelet agent.
The P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is activated by adenosine diphosphate (ADP), which is released from the dense granules of activated platelets.[2][9] Upon ADP binding, the P2Y12 receptor couples to the inhibitory G-protein, Gi. This initiates a signaling cascade that has two primary effects: the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the PI3 kinase (PI3K) pathway.[3][10] The reduction in cAMP alleviates the inhibition of platelet activation, while PI3K activation leads to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[2][10][11] The sustained activation of the P2Y12 receptor is crucial for the formation of a stable platelet plug.[4][12]
Caption: The P2Y12 receptor signaling cascade in platelets.
Prasugrel and the Generation of trans-R-138727MP
Prasugrel is an orally administered prodrug that requires metabolic activation to exert its antiplatelet effect.[6][13][14] This bioactivation is a highly efficient, two-step process.[15] Following oral administration, prasugrel is rapidly hydrolyzed by intestinal carboxylesterases to an inactive thiolactone intermediate.[13][15] This intermediate is then converted to the active metabolite, R-138727, through a single, cytochrome P450-dependent step, primarily involving CYP3A4 and CYP2B6.[11][13][15] This efficient conversion contributes to the rapid onset of action and consistent platelet inhibition observed with prasugrel compared to its predecessor, clopidogrel.[1][15][16]
R-138727 is a chiral molecule with four stereoisomers.[17][18][19] The antiplatelet activity is largely dependent on the (R,S)-isomer, highlighting the stereoselectivity of its interaction with the P2Y12 receptor.[19]
Caption: Metabolic activation pathway of prasugrel.
Mechanism of Action of trans-R-138727MP
The active metabolite, trans-R-138727MP, is a potent and irreversible antagonist of the P2Y12 receptor.[6][7][8] Its mechanism of action involves the formation of a covalent disulfide bond with specific cysteine residues on the extracellular surface of the P2Y12 receptor.[20][21] Studies have identified Cys97 in the third transmembrane domain and Cys175 in the second extracellular loop as the key interaction sites.[21] This irreversible binding permanently modifies the receptor, preventing ADP from binding and initiating the downstream signaling cascade.[11][22] The consequence is a sustained inhibition of platelet activation and aggregation for the lifespan of the platelet, which is approximately 7 to 10 days.[6][11]
Caption: Irreversible inhibition of the P2Y12 receptor by trans-R-138727MP.
Pharmacological Profile
Pharmacokinetics
The pharmacokinetic profile of prasugrel is characterized by rapid absorption and metabolism, leading to a swift onset of antiplatelet effects.[16][23]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) of R-138727 | ~30 minutes | [6][16][24] |
| Elimination Half-life of R-138727 | ~7.4 hours (range 2-15 hours) | [13][25] |
| Metabolism | Hepatic (CYP3A4, CYP2B6, CYP2C9, CYP2C19) | [13][14] |
| Excretion | ~68% in urine, ~27% in feces (as inactive metabolites) | [14][25] |
| Protein Binding of R-138727 | ~98% | [26] |
Pharmacodynamics
Prasugrel, through its active metabolite, demonstrates potent, rapid, and consistent inhibition of platelet aggregation.[1][16]
| Parameter | Observation | Reference |
| Onset of Action | Inhibition of platelet aggregation within 30 minutes of a 60 mg loading dose. | [6][16] |
| Maximum Platelet Inhibition | ~80% after a 60 mg loading dose. | [13] |
| Steady-State Inhibition | ~70% with a 10 mg daily maintenance dose. | [13] |
| Duration of Effect | Lasts for the lifespan of the platelet (5-9 days for return to baseline aggregation). | [6] |
Key Experimental Protocols
Characterizing the activity of a P2Y12 receptor antagonist like trans-R-138727MP requires a suite of specialized in vitro assays.
P2Y12 Receptor Binding Assay
This assay quantifies the affinity of a compound for the P2Y12 receptor.
Principle: A competitive binding assay using a radiolabeled P2Y12 agonist (e.g., [³H]2-MeS-ADP) and cell membranes expressing the human P2Y12 receptor. The ability of R-138727 to displace the radioligand is measured.[19][27]
Step-by-Step Methodology:
-
Membrane Preparation: Culture cells (e.g., CHO or COS7) transfected with the human P2Y12 receptor gene.[19][20] Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.[20]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]2-MeS-ADP, and varying concentrations of R-138727.
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the R-138727 concentration. Calculate the IC50 (concentration that inhibits 50% of specific binding) and the Ki (inhibitory constant).
Caption: Workflow for a P2Y12 receptor binding assay.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is the gold standard for assessing platelet function.[28]
Principle: Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist (e.g., ADP).[28]
Step-by-Step Methodology:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate.[29][30] Prepare PRP by centrifugation at a low speed. Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation.
-
Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Assay: Place a cuvette with PRP in the aggregometer and add a stir bar. Pre-incubate the PRP with R-138727 or a vehicle control.
-
Initiate Aggregation: Add a known concentration of ADP to induce aggregation.
-
Data Recording: Record the change in light transmission over time.
-
Data Analysis: Determine the maximum percentage of aggregation for each condition. Calculate the IC50 of R-138727 for the inhibition of ADP-induced aggregation.
Caption: Workflow for a Light Transmission Aggregometry (LTA) assay.
VASP Phosphorylation Assay
This flow cytometry-based assay is highly specific for the P2Y12 receptor pathway.[31]
Principle: P2Y12 receptor activation leads to dephosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP). Inhibition of the P2Y12 receptor by R-138727 results in VASP remaining in its phosphorylated state.[31]
Step-by-Step Methodology:
-
Sample Preparation: Collect whole blood into a suitable anticoagulant tube.
-
Incubation: Incubate whole blood with R-138727 or a vehicle control.
-
Stimulation: Treat the blood samples with Prostaglandin E1 (PGE1) followed by ADP. PGE1 stimulates cAMP production, leading to VASP phosphorylation. ADP, via P2Y12, counteracts this effect.
-
Fixation and Permeabilization: Fix the cells with a fixative agent and then permeabilize the platelet membrane to allow antibody entry.
-
Staining: Stain the platelets with a fluorescently labeled antibody specific for phosphorylated VASP (P-VASP) and a platelet-specific marker (e.g., anti-CD61).
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the fluorescence intensity of P-VASP in the platelet population.
-
Data Analysis: Calculate a Platelet Reactivity Index (PRI) based on the fluorescence intensity.
Caption: Workflow for a VASP phosphorylation assay.
Clinical Significance
The potent and consistent platelet inhibition provided by trans-R-138727MP translates into significant clinical benefits. The landmark TRITON-TIMI 38 trial demonstrated that prasugrel was superior to clopidogrel in reducing the rate of ischemic events (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) in patients with ACS undergoing PCI.[32] However, this increased efficacy was associated with a higher risk of major bleeding.[32] Subsequent studies, such as ISAR-REACT 5, have further explored the comparative effectiveness of prasugrel and another potent P2Y12 inhibitor, ticagrelor, suggesting that a prasugrel-based strategy may be superior in reducing ischemic events without an increase in major bleeding in patients with ACS undergoing an invasive strategy.[32][33] These findings underscore the critical role of prasugrel, and by extension its active metabolite trans-R-138727MP, in the management of high-risk cardiovascular patients.
Conclusion
trans-R-138727MP is a key player in the field of antiplatelet therapy. Its generation from the prodrug prasugrel is efficient, leading to a rapid and potent irreversible antagonism of the P2Y12 receptor. This guide has provided a detailed examination of its mechanism of action, pharmacological properties, and the essential laboratory techniques used for its characterization. A thorough understanding of these technical aspects is crucial for researchers and clinicians working to advance the treatment of thrombotic diseases.
References
-
Prasugrel. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Prasugrel. (2024, November 28). In Wikipedia. Retrieved from [Link]
-
Angiolillo, D. J., & Guzman, L. A. (2008). Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development. Expert Opinion on Investigational Drugs, 17(5), 717-727. Retrieved from [Link]
-
Pharmacology of Prasugrel (Effient); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. (2024, October 31). YouTube. Retrieved from [Link]
-
Dobesh, P. P., & Oestreich, J. H. (2009). Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 29(9), 1089-1102. Retrieved from [Link]
-
Franchi, F., & Angiolillo, D. J. (2024). Role of the P2Y12 receptor on thrombus formation and evolution in therapeutic strategies. Expert Review of Hematology, 17(2), 97-109. Retrieved from [Link]
-
What is the mechanism of Prasugrel Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Parker, W. A., & Storey, R. F. (2010). The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses. Thrombosis and Haemostasis, 103(6), 1147-1154. Retrieved from [Link]
-
EFFIENT (prasugrel) tablets. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Small, D. S., Farid, N. A., Payne, C. D., Weerakkody, G. J., Li, Y. G., & Jakubowski, J. A. (2008). The platelet inhibitory effects and pharmacokinetics of prasugrel after administration of loading and maintenance doses in healthy subjects. Journal of Clinical Pharmacology, 48(1), 22-30. Retrieved from [Link]
-
Sugidachi, A., Ogawa, T., Kurihara, A., Hagihara, K., Jakubowski, J. A., & Asai, F. (2012). The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers. Clinical Pharmacology in Drug Development, 1(1), 37-44. Retrieved from [Link]
-
André, P., Nannizzi-Alaimo, L., Prasad, S. K., & Phillips, D. R. (2003). P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries. The Journal of Clinical Investigation, 112(3), 398-406. Retrieved from [Link]
-
Schrör, K., Siller-Matula, J. M., & Huber, K. (2011). Pharmacokinetic basis of the antiplatelet action of prasugrel. Fundamental & Clinical Pharmacology, 25(4), 414-423. Retrieved from [Link]
-
Ding, Z., & Dong, M. (2016). Role of P2Y12 Receptor in Thrombosis. In P2Y Receptors: Methods and Protocols (pp. 165-177). Springer. Retrieved from [Link]
-
Center for Drug Evaluation and Research. (2009). Clinical Pharmacology and Biopharmaceutics Review(s) - Effient (prasugrel). U.S. Food and Drug Administration. Retrieved from [Link]
-
van der Heijden, W. A., van Heerde, W. L., & van der Vorm, E. (2020). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Platelets, 31(7), 906-914. Retrieved from [Link]
-
Role of P2Y12 Receptor in Thrombosis. (2017, October 25). Oncohema Key. Retrieved from [Link]
-
Inhibition of murine P2Y12 receptors diminishes thrombus formation and... (n.d.). ResearchGate. Retrieved from [Link]
-
Karmee, S. K., et al. (2021). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Catalysts, 11(11), 1361. Retrieved from [Link]
-
Center for Drug Evaluation and Research. (2009). Pharmacology/Toxicology Review and Evaluation - Effient (prasugrel). U.S. Food and Drug Administration. Retrieved from [Link]
-
Michelson, A. D. (2008). P2Y12 Antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(3), s33-s37. Retrieved from [Link]
-
Platelet Aggregation - Plavix Sensitivity. (n.d.). Machaon Diagnostics. Retrieved from [Link]
-
Wiviott, S. D., & Antman, E. M. (2009). Prasugrel in Clinical Practice. New England Journal of Medicine, 361(11), 1104-1107. Retrieved from [Link]
-
Motovska, Z., Hlinomaz, O., Miklik, R., Hromadka, M., Varvarovsky, I., Dusek, J., ... & Widimsky, P. (2016). Prasugrel Versus Ticagrelor in Patients With Acute Myocardial Infarction Treated With Primary Percutaneous Coronary Intervention. Circulation, 134(21), 1603-1612. Retrieved from [Link]
-
Prasugrel in patients with acute coronary syndrome and a planned invasive strategy. (2019, September 16). YouTube. Retrieved from [Link]
-
Judge, H. M., Buckland, R. J., Storey, R. F., & Heptinstall, S. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. PLoS One, 14(10), e0223236. Retrieved from [Link]
-
Ticagrelor Versus Prasugrel in Acute Coronary Syndrome: Real-World Treatment and Safety. (n.d.). Cureus. Retrieved from [Link]
-
Multiple electrode aggregometry and P2Y(12) antagonists. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhang, K., Zhang, J., Gao, Z. G., Zhang, D., Zhu, L., Han, G. W., ... & Stevens, R. C. (2014). Structure of the human P2Y12 receptor in complex with an antithrombotic drug. Nature, 509(7498), 115-118. Retrieved from [Link]
-
Hechler, B., Zhang, Y., Eckly, A., Cazenave, J. P., Gachet, C., & Ralevic, V. (2013). Mode of action of P2Y(12) antagonists as inhibitors of platelet function. British Journal of Pharmacology, 169(4), 747-759. Retrieved from [Link]
-
P2Y12 Inhibition Assay. (2025, April 1). UChicago Medicine Medical Laboratories. Retrieved from [Link]
-
A and B) ADP binds to the P2Y12 receptor, resulting in conformational... (n.d.). ResearchGate. Retrieved from [Link]
-
P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. (n.d.). MDPI. Retrieved from [Link]
-
Hasegawa, M., Sugidachi, A., Ogawa, T., Isobe, T., Jakubowski, J. A., & Asai, F. (2005). Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. Thrombosis and Haemostasis, 94(3), 593-598. Retrieved from [Link]
-
Sibbing, D., & Aradi, D. (2019). Antagonizing P2Y12 Receptor Inhibitors: Current and Future Options. Seminars in Thrombosis and Hemostasis, 45(6), 619-626. Retrieved from [Link]
-
Mechanism of action of oral P2Y12-inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Prasugrel metabolite R-138727MP. (n.d.). PubChem. Retrieved from [Link]
-
Siller-Matula, J. M., Jilma, B., Schrör, K., & Huber, K. (2008). Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor. Journal of Thrombosis and Haemostasis, 6(10), 1734-1740. Retrieved from [Link]
-
Husted, S., & van Giezen, J. J. (2011). Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist. Expert Opinion on Investigational Drugs, 20(5), 681-690. Retrieved from [Link]
-
Capodanno, D., & Angiolillo, D. J. (2011). Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties. Current Cardiology Reports, 13(6), 480-488. Retrieved from [Link]
Sources
- 1. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Role of P2Y12 Receptor in Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. of P2Y12 Receptor in Thrombosis | Oncohema Key [oncohemakey.com]
- 11. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Prasugrel - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. sci-hub.box [sci-hub.box]
- 16. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. The platelet inhibitory effects and pharmacokinetics of prasugrel after administration of loading and maintenance doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. accessdata.fda.gov [accessdata.fda.gov]
- 27. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. machaondiagnostics.com [machaondiagnostics.com]
- 29. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 30. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 31. ahajournals.org [ahajournals.org]
- 32. mdpi.com [mdpi.com]
- 33. youtube.com [youtube.com]
